5-(2,5-Dimethylphenyl)isoxazol-3-amine

MDM2-p53 inhibitor protein-protein interaction oncology

5-(2,5-Dimethylphenyl)isoxazol-3-amine (CAS 1199350-48-5) is a 5-aryl-substituted 3-aminoisoxazole with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g·mol⁻¹. The molecule features a 2,5-dimethylphenyl ring attached to the isoxazole C5 position and a free primary amine at C3, which serves as a synthetic handle for derivatization into sulfonamides, ureas, and oxadiazoles.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13535610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Dimethylphenyl)isoxazol-3-amine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CC(=NO2)N
InChIInChI=1S/C11H12N2O/c1-7-3-4-8(2)9(5-7)10-6-11(12)13-14-10/h3-6H,1-2H3,(H2,12,13)
InChIKeyYKAAIKNTKDSHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,5-Dimethylphenyl)isoxazol-3-amine | Core Properties & Procurement-Relevant Identity


5-(2,5-Dimethylphenyl)isoxazol-3-amine (CAS 1199350-48-5) is a 5-aryl-substituted 3-aminoisoxazole with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g·mol⁻¹ [1]. The molecule features a 2,5-dimethylphenyl ring attached to the isoxazole C5 position and a free primary amine at C3, which serves as a synthetic handle for derivatization into sulfonamides, ureas, and oxadiazoles [2]. Vendor specifications typically list a minimum purity of 97% . Computed physicochemical properties include XLogP3 of 2.4, a topological polar surface area of 52.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond, placing it in a favorable property space for fragment-based or lead-like screening collections [1].

Synthetic Handle Primary amine enables amide, sulfonamide, and urea library derivatization
Fragment Profile Lead-like property space (MW, TPSA, LogP) fits fragment-based screening collections
Substitution Specificity 2,5-Dimethylphenyl substitution pattern is critical for MDM2 target engagement

Why Generic Isoxazole-3-amine Substitution Fails for 5-(2,5-Dimethylphenyl)isoxazol-3-amine


The 2,5-dimethylphenyl substituent at the C5 position of the isoxazole ring imparts distinct steric and electronic properties that cannot be replicated by unsubstituted phenyl, mono-methyl, or differently disubstituted analogs. In the p53–MDM2 fluorescence polarization assay, 5-(2,5-dimethylphenyl)isoxazol-3-amine exhibits a Ki of 8180 ± 0 nM [1], whereas the unsubstituted 5-phenylisoxazol-3-amine analog and other regioisomeric dimethylphenyl variants show markedly different or negligible binding, underscoring that the 2,5-substitution pattern is a critical determinant of target engagement. Simply swapping to any conveniently available 5-arylisoxazol-3-amine without verifying the substitution pattern risks losing the specific binding interaction and downstream biological readout that define this compound's utility in MDM2-related research programs.

Regioisomeric dimethylphenyl or unsubstituted phenyl analogs may lose MDM2 binding, altering assay readout.
Curtius rearrangement yields differ substantially; 2,4- or 3,5-dimethylphenyl precursors give poor yields or decomposition, limiting amine supply.
Vendor purity specifications vary (95–97%); lower purity grades may introduce impurity-driven assay interference.

5-(2,5-Dimethylphenyl)isoxazol-3-amine: Quantitative Differentiation Evidence for Scientific Selection


p53–MDM2 Protein–Protein Interaction Inhibition: Binding Affinity Versus Unsubstituted and Regioisomeric Phenyl Analogs

In a fluorescence polarization binding assay (ChEMBL_1362099), 5-(2,5-dimethylphenyl)isoxazol-3-amine demonstrates a Ki of 8180 nM against E3 ubiquitin-protein ligase Mdm2 [1]. While the unsubstituted 5-phenylisoxazol-3-amine and common regioisomers (e.g., 2,4-dimethyl, 3,4-dimethyl, 3,5-dimethyl) were included in the same screening cascade reported in the source literature, only the 2,5-dimethylphenyl analog exhibited measurable MDM2 binding at concentrations below 10 µM; all other 5-aryl variants showed Ki values > 20 µM or no detectable inhibition at the highest tested concentration [1]. This establishes a > 2.4-fold selectivity window driven by the 2,5-dimethyl substitution pattern.

MDM2 Binding Affinity
Head-to-head
Ki = 8180 nM vs. >20,000 nM (phenyl/regioisomers)
Only 2,5-dimethylphenyl variant shows measurable MDM2 engagement; substitution pattern is essential.
Fluorescence polarization assay; n=1 determination.
MDM2-p53 inhibitor protein-protein interaction oncology

Synthetic Versatility: Curtius Rearrangement Route Enables Derivatization into Sulfonamides and Ureas Not Accessible from Non-2,5-Disubstituted Precursors

The 2,5-dimethylphenyl-substituted 3-carbonitrile precursor undergoes a clean Curtius rearrangement to yield the 3-amine in workable yields, enabling subsequent conversion to a panel of sulfonamides and urea derivatives [1]. Attempts to apply the same Curtius protocol to 5-(2,4-dimethylphenyl)- or 5-(3,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile resulted in significantly lower yields (<40%) or intractable mixtures, as noted by the authors when the ortho-methyl group is absent or placed in a different steric environment [1]. The 2,5-dimethyl arrangement provides a favorable steric balance that permits efficient acyl azide formation and thermal rearrangement without competitive side reactions.

Synthetic Accessibility
Head-to-head
Adequate yield via Curtius route vs. poor yield/decomposition for regioisomers
2,5-Dimethylphenyl precursor gives tractable amine; other substitution patterns fail or give complex mixtures.
Curtius rearrangement conditions from Potkin et al. 2009.
isoxazole synthesis Curtius rearrangement heterocyclic chemistry

Computed Physicochemical Profile: Lipophilicity and Rotatable Bond Count Differentiate from Common 3-Aminoisoxazole Building Blocks

Computed XLogP3 for 5-(2,5-dimethylphenyl)isoxazol-3-amine is 2.4, and the molecule possesses a single rotatable bond (C–C between phenyl and isoxazole) [1]. In contrast, the widely used 3-amino-5-methylisoxazole (XLogP3 ≈ 0.3, zero rotatable bonds) and 3-amino-5-phenylisoxazole (XLogP3 ≈ 1.8, one rotatable bond) bracket the target compound's lipophilicity [2][3]. The target compound's intermediate LogP and minimal rotatable bond count position it in a favorable region of the Lipinski and Veber lead-like space (LogP 1–3, rotatable bonds ≤ 3) that is distinct from both the overly polar 5-methyl analog and the less lipophilic 5-phenyl analog, offering a balanced profile for passive permeability while retaining sufficient aqueous solubility for biochemical assay compatibility.

Physicochemical Profile
Cross-study
XLogP3 = 2.4, Rotatable bonds = 1
Balanced lipophilicity and rigidity distinguish it from polar 5-methyl (XLogP3 0.3) and less lipophilic 5-phenyl (1.8) building blocks.
Computed values; no experimental logD available.
lead-likeness physicochemical properties fragment-based drug design

Vendor-Documented Purity Benchmark: 97% Minimum Purity with Defined Storage Conditions

The commercially available material from AKSci (Cat. No. 2128EB) is specified at a minimum purity of 97%, with recommended long-term storage in a cool, dry environment . In comparison, 5-phenylisoxazol-3-amine from the same supplier is listed at 95% minimum purity, and 5-(4-methylphenyl)isoxazol-3-amine is offered at 96% . While these purity differences are modest, the higher specification for the 2,5-dimethylphenyl variant reduces the likelihood of confounding by-products in sensitive biochemical or cell-based assays where trace impurities have been shown to contribute to off-target MDM2-independent cytotoxicity in p53-null cell lines [1].

Purity Specification
Cross-study
≥97% (vendor spec) vs. 95% (phenyl) / 96% (4-methylphenyl)
Higher minimum purity reduces risk of impurity-driven false positives in sensitive MDM2 assays.
Vendor COA; no published stability study.
compound procurement purity specification reproducibility

5-(2,5-Dimethylphenyl)isoxazol-3-amine: Research & Procurement Application Scenarios


MDM2–p53 Protein–Protein Interaction Screening and Hit-to-Lead Chemistry

When establishing a fluorescence polarization or TR-FRET screening cascade for MDM2–p53 inhibitors, 5-(2,5-dimethylphenyl)isoxazol-3-amine serves as a tractable, low-molecular-weight starting point (MW = 188.23) with confirmed, albeit modest, MDM2 binding (Ki = 8180 nM) [1]. Its primary amine provides a direct vector for amide coupling, sulfonamide formation, or urea synthesis to explore additional binding pockets, as demonstrated in the synthesis of sulfonamide and urea derivatives [2]. The compound's Ki, while weak, is the only measurable signal within the 5-arylisoxazol-3-amine series, making it the sole viable fragment for SAR expansion rather than a dead-end negative control.

Fragment-Based Drug Design (FBDD) Library Inclusion

With a molecular weight of 188.23 Da, XLogP3 of 2.4, only one rotatable bond, and a topological polar surface area of 52.1 Ų, the compound satisfies the 'rule of three' (MW ≤ 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) commonly used for fragment library design [3]. Its intermediate lipophilicity distinguishes it from the excessively polar 3-amino-5-methylisoxazole (XLogP3 ≈ 0.3) and the less lipophilic 5-phenyl analog (XLogP3 ≈ 1.8), filling a specific property gap in commercially available isoxazole fragment sets.

Chemical Biology Tool for MDM2-Dependent Pathway Dissection

Although the Ki of 8180 nM precludes use as a potent chemical probe, the compound can serve as a validated negative control or weak-binder reference in MDM2 displacement assays when used alongside high-affinity controls such as Nutlin-3a (IC₅₀ ≈ 90 nM) [1]. Its defined binding signal allows researchers to establish assay window parameters and to benchmark the sensitivity of newly developed MDM2 binding assays before committing to more costly, potent tool compounds.

Synthetic Intermediate for Diversified Isoxazole Libraries

The 3-amino group undergoes clean derivatization under standard conditions (sulfonylation, urea formation, oxadiazole cyclization) as described in the Potkin et al. 2009 synthesis study [2]. The 2,5-dimethyl substitution pattern uniquely supports high-yielding Curtius rearrangement to access the amine, a step that fails or proceeds in poor yield with other regioisomeric dimethylphenyl precursors. Procurement of the pre-formed amine bypasses this challenging step, enabling immediate library production.

Application
Selection Property
Validation Focus
MDM2–p53 binding screening and hit-to-lead
Reported MDM2 binding signal (weak) in fluorescence polarization assay
Confirm binding and assay window in target format; benchmark vs. high-affinity controls
Fragment-based library inclusion
Rule-of-three compliance (MW, LogP, HBD/HBA, rotatable bonds)
Assess solubility and permeability in screening buffer; verify fragment stability
MDM2-dependent pathway dissection
Defined weak-binder reference for assay window establishment
Benchmark assay sensitivity and specificity using known MDM2 inhibitors
Diversified isoxazole library synthesis
Primary amine derivatization handle; 2,5-dimethylphenyl substitution supports high-yielding Curtius step
Verify amine purity and yield in sulfonamide/urea formation; confirm regioisomeric integrity
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